![molecular formula C11H15N3O8 B2453715 (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate CAS No. 1609396-33-9](/img/structure/B2453715.png)
(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate
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Overview
Description
(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole and has a cyclopropyl group attached to it. The compound is also known as CPPM and has a molecular formula of C8H11N3O4.
Scientific Research Applications
Anticancer Applications : Compounds related to (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate have been synthesized and evaluated for their potential as anticancer agents. For instance, a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines exhibited significant cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer treatment (Ramazani et al., 2014).
Cyclooxygenase-2 Inhibition : Research into 1,5-diarylpyrazole derivatives, which are structurally similar to (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate, has shown these compounds to be potent and selective inhibitors of cyclooxygenase-2 (COX-2). This suggests potential therapeutic applications in conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
CB1 Receptor Antagonism : Compounds containing cyclopropyl groups, akin to (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate, have been found to act as cannabinoid type 1 (CB1) receptor antagonists. This suggests potential applications in treating obesity and metabolic syndrome (Szabó et al., 2009).
Antimicrobial Properties : Derivatives of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate have been synthesized and shown to possess potent antimicrobial activities. This indicates possible use in developing new antimicrobial agents (Raju et al., 2010).
Herbicidal Activity : Some derivatives of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate have shown promising herbicidal activities, suggesting potential applications in agriculture (Kang et al., 2015).
Mechanism of Action
Target of Action
The primary target of (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
The compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the cell from replicating its DNA and dividing. The downstream effects of this include reduced cell proliferation and potentially cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds are generally well-absorbed and have good bioavailability . The compound’s metabolism, distribution, and excretion are currently unknown and would need further investigation .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to cell cycle arrest . This could potentially lead to cell death in rapidly dividing cells. In the context of cancer treatment, this could result in the reduction of tumor size and the prevention of metastasis .
properties
IUPAC Name |
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2C2H2O4/c8-4-6-3-7(10-9-6)5-1-2-5;2*3-1(4)2(5)6/h3,5H,1-2,4,8H2,(H,9,10);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELNPRCMUKGVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine dioxalate |
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